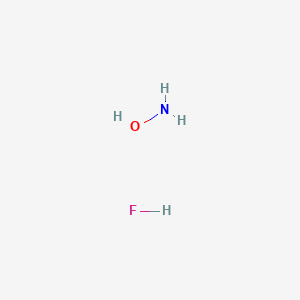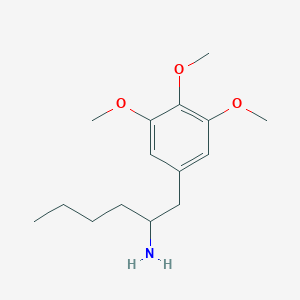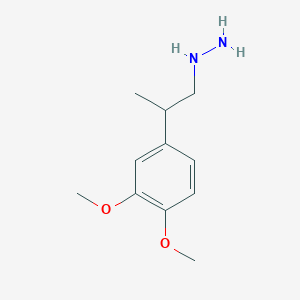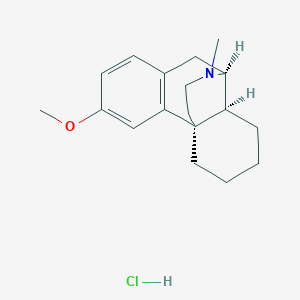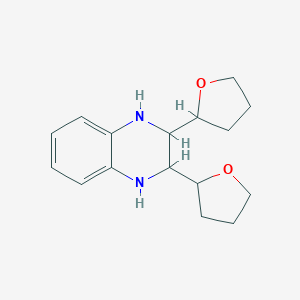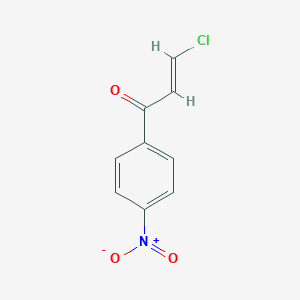
trans-3-Chloro-4'-nitroacrylophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-Chloro-4'-nitroacrylophenone, also known as CNAP, is a chemical compound that has been extensively studied for its potential use in scientific research. CNAP is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.
Aplicaciones Científicas De Investigación
Trans-3-Chloro-4'-nitroacrylophenone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of proteins and nucleic acids, as a photosensitizer for photodynamic therapy, and as a reactive intermediate in organic synthesis. trans-3-Chloro-4'-nitroacrylophenone has also been studied for its potential use as a molecular switch in nanotechnology and as a potential antitumor agent.
Mecanismo De Acción
The mechanism of action of trans-3-Chloro-4'-nitroacrylophenone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity makes trans-3-Chloro-4'-nitroacrylophenone useful for a variety of applications, including as a fluorescent probe and as a reactive intermediate in organic synthesis.
Biochemical and Physiological Effects
trans-3-Chloro-4'-nitroacrylophenone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that trans-3-Chloro-4'-nitroacrylophenone can induce apoptosis, or programmed cell death, in cancer cells. trans-3-Chloro-4'-nitroacrylophenone has also been shown to inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, trans-3-Chloro-4'-nitroacrylophenone has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of trans-3-Chloro-4'-nitroacrylophenone is its reactivity with nucleophiles, which makes it useful for a variety of applications in organic synthesis and as a fluorescent probe. However, trans-3-Chloro-4'-nitroacrylophenone is also highly toxic and must be handled with care. Additionally, its solubility in organic solvents but insolubility in water can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research on trans-3-Chloro-4'-nitroacrylophenone. One area of interest is its potential use as a molecular switch in nanotechnology. Additionally, further research is needed to better understand the mechanism of action of trans-3-Chloro-4'-nitroacrylophenone and its potential as an antitumor agent. Finally, research on the toxicity and safety of trans-3-Chloro-4'-nitroacrylophenone is needed to determine its potential for use in clinical applications.
Métodos De Síntesis
Trans-3-Chloro-4'-nitroacrylophenone can be synthesized using a variety of methods, including the reaction of 3-chloro-4'-nitroacetophenone with acetic anhydride in the presence of sulfuric acid, or the reaction of 3-chloro-4'-nitroacetophenone with acryloyl chloride in the presence of triethylamine. The yield of trans-3-Chloro-4'-nitroacrylophenone from these reactions is approximately 50-60%.
Propiedades
Número CAS |
15787-87-8 |
|---|---|
Nombre del producto |
trans-3-Chloro-4'-nitroacrylophenone |
Fórmula molecular |
C9H6ClNO3 |
Peso molecular |
211.6 g/mol |
Nombre IUPAC |
(E)-3-chloro-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6ClNO3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-6H/b6-5+ |
Clave InChI |
ADRDHEFLWUEGCY-AATRIKPKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)/C=C/Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C(=O)C=CCl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=CCl)[N+](=O)[O-] |
Sinónimos |
(E)-β-Chloro-4'-nitroacrylophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



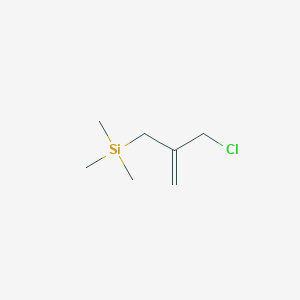
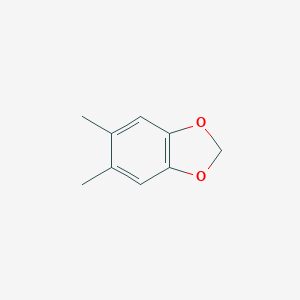
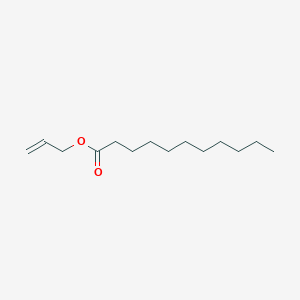
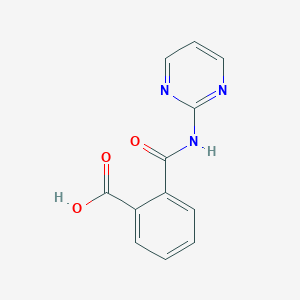
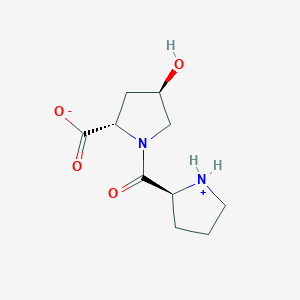
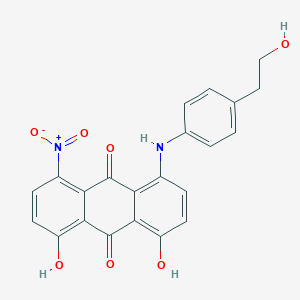
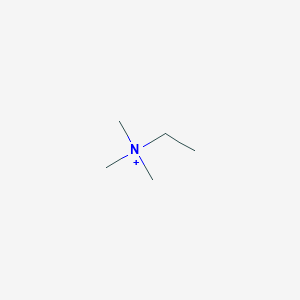
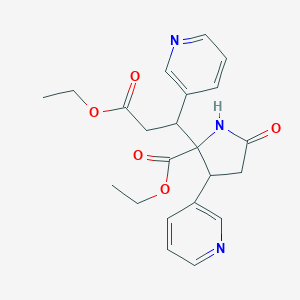
![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
